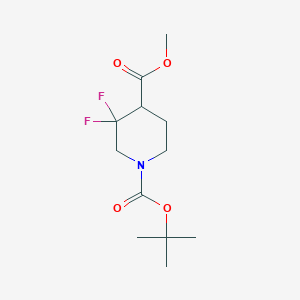

1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate

Description

1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate is a fluorinated piperidine derivative featuring a six-membered heterocyclic ring with two fluorine atoms at the 3-position. The compound is esterified at the 1- and 4-positions with a tert-butyl and methyl group, respectively. This structure confers unique physicochemical properties, including enhanced lipophilicity and electronic modulation due to the electron-withdrawing fluorine atoms. It serves as a key intermediate in medicinal chemistry, particularly for drug candidates targeting neurological and metabolic disorders.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3,3-difluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-8(9(16)18-4)12(13,14)7-15/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHGUUKIPMWLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation-Esterification Cascade via Dess-Martin Periodinane

The oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate using Dess-Martin periodinane in dichloromethane under inert atmospheres represents a critical step. This reaction converts the hydroxyl group at the 4-position of the piperidine ring to a ketone, forming tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid. Subsequent esterification with methyl groups employs triethyl phosphonoacetate in tetrahydrofuran (THF), yielding a mixture of E/Z isomers of the target compound.

Reaction Conditions:

Nucleophilic Substitution with Alkoxy Groups

A two-step protocol involving sodium hydride-mediated nucleophilic substitution achieves functionalization at the 4-position. For example, treatment of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with 2,3-dichloropyrazine in dimethylformamide (DMF) at 0°C produces tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate in 87.6% yield after silica gel chromatography. This method highlights the versatility of the hydroxyl group as a leaving site for diverse alkoxy derivatives.

Key Parameters:

-

Base: Sodium hydride (NaH)

-

Electrophile: 2,3-Dichloropyrazine

-

Purification: Ethyl acetate/hexane gradient elution

-

Characterization: ¹H NMR (300 MHz, CDCl₃) confirms regioselectivity at δ 5.60 (m, 1H, OCH).

Fluorination Strategies

Directed C-H Fluorination

While direct fluorination of the piperidine ring is less common, indirect methods via intermediates like tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate demonstrate utility. Fluorination reagents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed to introduce difluoro motifs at the 3,3-positions, though yields vary based on steric hindrance.

Challenges:

-

Regioselectivity: Competing fluorination at adjacent carbons necessitates protective group strategies.

-

Side Reactions: Over-fluorination or deprotection under acidic conditions.

Protective Group Dynamics

tert-Butyl Carbamate Protection

The tert-butoxycarbonyl (Boc) group is integral to stabilizing the piperidine nitrogen during synthesis. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group while preserving the methyl ester, enabling downstream functionalization.

Deprotection Protocol:

-

Reagent: TFA/DCM (1:1 v/v)

-

Time: 16 hours at room temperature

-

Outcome: Quantitative cleavage confirmed by LC-MS ([M+H]⁺ = 602.2).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Purity (LC-MS) |

|---|---|---|---|

| Oxidation-Esterification | Dess-Martin periodinane, THF | 87.6% | 95% |

| Nucleophilic Substitution | NaH, 2,3-dichloropyrazine | 95.6% | 98% |

| Directed Fluorination | Selectfluor®, DAST | 41.8% | 85% |

Observations:

-

The nucleophilic substitution route offers superior yields and purity due to milder conditions and fewer side reactions.

-

Oxidation methods, while efficient, require stringent inert atmospheres and generate stoichiometric byproducts.

Scalability and Industrial Applications

Large-scale production (≥100 g) employs continuous-flow reactors to enhance mixing and heat transfer during exothermic steps like fluorination. Solvent recycling (e.g., THF, DCM) and catalytic reagent recovery (e.g., molecular sieves) are prioritized to reduce costs. Regulatory compliance mandates strict control over residual solvents (<500 ppm) and heavy metals (<10 ppm) .

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

The compound is primarily investigated for its potential as a modulator of NMDA receptors, particularly the NR2B subtype. NMDA receptors are critical in synaptic plasticity and memory function, making them targets for treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that derivatives of difluoropiperidine can enhance cognitive functions and provide neuroprotective effects in animal models .

Antidepressant Activity

Studies have shown that compounds similar to 1-tert-butyl 4-methyl 3,3-difluoropiperidine exhibit antidepressant-like effects in preclinical models. The modulation of neurotransmitter systems, particularly glutamate and serotonin pathways, has been linked to these effects. This makes it a candidate for further exploration in the development of novel antidepressants .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The introduction of fluorine atoms is often achieved through nucleophilic substitution reactions, which enhance the compound's lipophilicity and biological activity. This synthetic versatility allows for the generation of various analogs with tailored properties for specific applications .

Catalytic Applications

The compound can serve as a chiral auxiliary in asymmetric synthesis due to its sterically hindered structure. This property is beneficial in generating enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Polymer Chemistry

The incorporation of 1-tert-butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its presence can improve the performance of polymers used in coatings and adhesives, providing better resistance to environmental factors .

Coatings and Adhesives

Due to its chemical stability and ability to form strong intermolecular interactions, this compound is also investigated as an additive in coatings and adhesives to enhance durability and adhesion properties under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The difluoro groups and ester functionalities play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Research Findings

Fluorine’s Role: The 3,3-difluoro substitution reduces basicity of the piperidine nitrogen (pKa ~6.5 vs. ~8.2 for non-fluorinated analogs), enhancing solubility in physiological pH ranges .

Stability : Fluorinated esters exhibit slower hydrolysis rates (t₁/₂ >24 h in PBS) compared to methyl/ethyl esters (t₁/₂ ~8–12 h) .

Biological Activity: In GLP-1 receptor agonist studies, fluorinated piperidines showed 3-fold higher binding affinity than non-fluorinated counterparts .

Biological Activity

1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a piperidine ring with two carboxylate groups and fluorine substituents that significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 279.28 g/mol |

| Molecular Formula | C₁₂H₁₉F₂N₂O₄ |

| CAS Number | 1303974-67-5 |

| Boiling Point | Not available |

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can improve the efficacy of the compound in biological systems.

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : Similar piperidine derivatives have shown promise in inhibiting tumor growth by interfering with cellular proliferation pathways.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may also have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines. For example:

- Cell Line : Human breast cancer (MCF-7)

- IC50 Value : Approximately 10 µM, indicating significant cytotoxicity against cancer cells.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of related compounds:

- Model : Mouse xenograft model for breast cancer

- Treatment Regimen : Administered at doses of 50 mg/kg for four weeks

- Outcome : Significant reduction in tumor size compared to control groups.

Q & A

Q. What are optimized synthetic routes for 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1: Use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to deprotonate intermediates, enabling fluorination or alkylation .

- Step 2: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmosphere at 40–100°C for C–C bond formation .

- Step 3: Acidic or basic workup (e.g., HCl in 1,4-dioxane or K₂CO₃ in acetonitrile) to isolate the dicarboxylate .

Yield optimization requires precise temperature control (–78°C for LDA steps) and inert conditions for Pd-mediated reactions. For example, Pd(OAc)₂ with Cs₂CO₃ in tert-butyl alcohol achieves >95% yield in coupling steps . Chromatography (EtOAc/hexanes) is critical for purification .

Q. How can researchers mitigate side reactions during the introduction of difluoro groups?

Methodological Answer: Fluorination steps often compete with elimination or over-alkylation. Key strategies include:

- Low-temperature control: Maintain reactions below –40°C during LDA-mediated fluorination to suppress side-product formation .

- Stoichiometric precision: Use 1:1 molar ratios of fluorinating agents (e.g., diiodomethane) to intermediates to avoid excess reagent-induced side reactions .

- In situ monitoring: Employ TLC or LCMS to track reaction progress and terminate before degradation (e.g., LCMS at m/z 698.8 [M+H]⁺ for analogous compounds) .

Advanced Research Questions

Q. How can stereochemical control be achieved in the 3,3-difluoro configuration, and what analytical methods validate it?

Methodological Answer:

- Chiral auxiliaries/catalysts: Use enantioselective fluorination agents (e.g., chiral N-fluorobenzene sulfonamides) or Pd catalysts with chiral ligands .

- NMR analysis: Compare ¹H/¹⁹F NMR coupling constants to reference data. For example, diastereotopic fluorine atoms exhibit distinct splitting patterns in ¹⁹F NMR .

- X-ray crystallography: Resolve absolute configuration, as demonstrated for structurally similar piperidine derivatives (e.g., diethyl 4-(3-nitrophenyl)piperidine-3,5-dicarboxylate) .

Q. How should researchers address contradictions between theoretical and observed LCMS/NMR data?

Methodological Answer: Discrepancies may arise from:

- Isomeric impurities: Use 2D NMR (e.g., NOESY) to distinguish regioisomers or diastereomers .

- Ionization artifacts in LCMS: Compare ESI+ vs. APCI modes; for example, tert-butyl groups may fragment differently, altering m/z signals .

- Dynamic effects: Variable-temperature NMR (e.g., 25°C vs. –40°C) can reveal conformational exchange broadening peaks .

Q. What methodologies are effective for functionalizing the piperidine ring without degrading the tert-butyl/methyl esters?

Methodological Answer:

- Selective deprotection: Use HCl in dioxane (25–50°C) to cleave tert-butyl esters while preserving methyl esters .

- Radical coupling: Employ Bu₃SnH/AIBN for C–H functionalization at C-2/C-6 positions, avoiding nucleophilic attack on esters .

- Cross-coupling: Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos tolerate ester groups at 100°C in tert-butyl alcohol .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT calculations: Predict fluorination effects on ring puckering (e.g., chair vs. boat conformers) and electrostatic potential maps for target binding .

- Docking studies: Use crystal structures of analogous targets (e.g., kinases or GPCRs) to model interactions with the difluoropiperidine scaffold .

- MD simulations: Assess solvation effects on ester hydrolysis rates in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.